molecular formula C18H10O6 B12820286 7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione

7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione

Cat. No.: B12820286
M. Wt: 322.3 g/mol
InChI Key: GSWJQORLOFYJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chromene units linked through a central dione structure, with hydroxyl groups at the 7 and 7’ positions, contributing to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method starts with the preparation of chromene derivatives, which are then coupled through oxidative processes. Key steps include:

    Formation of Chromene Units: This can be achieved through the cyclization of phenolic compounds with aldehydes under acidic conditions.

    Coupling Reaction: The chromene units are then linked via oxidative coupling, often using reagents like potassium ferricyanide or other oxidizing agents.

    Hydroxylation: Introduction of hydroxyl groups at the 7 and 7’ positions can be performed using hydroxylating agents such as hydrogen peroxide in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch Processing: Utilizing large reactors for the cyclization and coupling reactions.

    Continuous Flow Systems: For more efficient and controlled synthesis, continuous flow reactors can be employed, allowing for better temperature and reaction time management.

Chemical Reactions Analysis

Types of Reactions

7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dione structure can be reduced to diols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive hydroxyl and dione groups.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways, leading to novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chromophoric properties.

Mechanism of Action

The mechanism by which 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione exerts its effects involves its ability to participate in redox reactions and form stable complexes with metal ions. These interactions can influence various biochemical pathways and molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-2H-chromen-2-one: Similar in structure but with different substitution patterns.

    4-Hydroxycoumarin: Another chromene derivative with distinct reactivity.

    Quercetin: A flavonoid with multiple hydroxyl groups, showing similar redox properties.

Uniqueness

7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is unique due to its bichromene structure, which provides a distinct set of chemical properties and reactivities not found in simpler chromene derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H10O6

Molecular Weight

322.3 g/mol

IUPAC Name

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)chromen-2-one

InChI

InChI=1S/C18H10O6/c19-11-5-1-9-3-7-13(21)23-17(9)15(11)16-12(20)6-2-10-4-8-14(22)24-18(10)16/h1-8,19-20H

InChI Key

GSWJQORLOFYJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)C3=C(C=CC4=C3OC(=O)C=C4)O)O

Origin of Product

United States

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